![molecular formula C28H36O2 B1248274 Isoiguesterin](/img/structure/B1248274.png)
Isoiguesterin
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Overview
Description
Isoiguesterin is a pentacyclic triterpenoid that is a bisnortriterpene isolated from Salacia madagascariensis and exhibits antileishmanial and antileukemic activities. It has a role as a metabolite, an antileishmanial agent and an antineoplastic agent. It is a pentacyclic triterpenoid, an enone, an enol and a member of quinomethanes.
Scientific Research Applications
Antiparasitic Properties
Isoiguesterin has been identified as having potent activity against Leishmania, a parasite responsible for the disease leishmaniasis. This finding comes from a study on compounds isolated from the roots of Salacia madagascariensis, which included isoiguesterin and other related compounds (Thiem, Sneden, Khan, & Tekwani, 2005).
Antimalarial Activity
Isoiguesterin is also noted for its antimalarial properties. A study on novel compounds from Salacia kraussii, which included isoiguesterin, revealed that these compounds have significantly greater antimalarial activity compared to their cytotoxicity in vitro (Figueiredo, Räz, & Séquin, 1998).
Chemical Structure and Spectroscopy
Detailed chemical structural analysis and spectroscopy of isoiguesterin have been performed, contributing to the understanding of its molecular composition and properties. One study focused on the complete nuclear magnetic resonance (NMR) spectral assignments of isoiguesterin, aiding in the chemical characterization of this compound (Tezuka, Kikuchi, Dhanabalasingham, Karunaratne, & Gunatilaka, 1994).
Bioinformatics and Disease Control
While not directly focused on isoiguesterin, research in bioinformatics and disease control provides a framework for understanding and applying the biological data of compounds like isoiguesterin in clinical and public health research. This includes the collection, processing, and standardization of complex biological data (Forman, Greene, Avis, Taplin, Courtney, Schad, Hesse, & Winn, 2010).
properties
Product Name |
Isoiguesterin |
---|---|
Molecular Formula |
C28H36O2 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
(6aS,6bS,8aR,14aR)-3-hydroxy-4,6a,6b,8a,14a-pentamethyl-11-methylidene-7,8,9,10,12,12a,13,14-octahydropicen-2-one |
InChI |
InChI=1S/C28H36O2/c1-17-9-10-25(3)11-13-27(5)22-8-7-19-18(2)24(30)21(29)16-20(19)26(22,4)12-14-28(27,6)23(25)15-17/h7-8,16,23,30H,1,9-15H2,2-6H3/t23?,25-,26+,27-,28+/m1/s1 |
InChI Key |
RUVGAOXZLPFVKY-VAPXRUTMSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5(C4CC(=C)CC5)C)C)C)C)O |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(=C)CC5)C)C)C)C)O |
synonyms |
iguesterin isoiguesterin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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